molecular formula C8H16O B1346966 4-Octanone CAS No. 589-63-9

4-Octanone

Cat. No.: B1346966
CAS No.: 589-63-9
M. Wt: 128.21 g/mol
InChI Key: YWXLSHOWXZUMSR-UHFFFAOYSA-N
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Description

4-Octanone, also known as butyl propyl ketone or octan-4-one, is an organic compound belonging to the ketone family. It is characterized by the presence of a carbonyl group (C=O) at the fourth carbon in an eight-carbon chain. The molecular formula for this compound is C₈H₁₆O, and it has a molecular weight of approximately 128.21 g/mol . This compound is a clear, colorless liquid with a distinctive fruity odor, resembling that of oranges .

Preparation Methods

Chemical Reactions Analysis

4-Octanone undergoes various chemical reactions, including:

Scientific Research Applications

4-Octanone has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-Octanone involves its interaction with molecular targets, primarily through its carbonyl group. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction reactions. These interactions can influence biological pathways and processes, making this compound a compound of interest in various fields of research .

Comparison with Similar Compounds

4-Octanone can be compared with other ketones, such as:

    2-Octanone: Similar to this compound but with the carbonyl group at the second carbon.

    3-Octanone: The carbonyl group is located at the third carbon.

    5-Octanone: The carbonyl group is at the fifth carbon.

The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical behavior and applications .

Properties

IUPAC Name

octan-4-one
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InChI

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXLSHOWXZUMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40207637
Record name Octan-4-one
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Aldrich MSDS]
Record name 4-Octanone
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CAS No.

589-63-9
Record name 4-Octanone
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Record name 4-OCTANONE
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Synthesis routes and methods

Procedure details

Kirk-Othmer i.b.i.d. discloses that unsymmetrical dialkyl ketones are prepared by passing vapors of two different fatty acids over an alkaline earth oxide at elevated temperatures. It is stated that the product necessarily contains the three possible ketones and in the example given a mixture of acetic acid and butyric acid are reacted in the vapor phase at 300° C. on a manganese dioxide catalyst to produce 16% methyl ethyl ketone, 24% propyl butyl ketone and 60% ethyl propyl ketone.
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ketones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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